aceticacid,tert-butylN-[carbamimidoyl(phenyl)methyl]carbamate
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Overview
Description
Acetic acid, tert-butyl N-[carbamimidoyl(phenyl)methyl]carbamate is a versatile compound with a complex structure. It is known for its applications in various fields, including organic synthesis and medicinal chemistry. The compound is characterized by its unique combination of functional groups, which contribute to its reactivity and utility in different chemical processes.
Scientific Research Applications
Acetic acid, tert-butyl N-[carbamimidoyl(phenyl)methyl]carbamate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules and polymers.
Biology: The compound is studied for its potential biological activities, including its role as an enzyme inhibitor or a ligand for receptor binding.
Medicine: Research explores its potential therapeutic applications, such as in the development of new drugs or as a pharmacological tool.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid, tert-butyl N-[carbamimidoyl(phenyl)methyl]carbamate typically involves the reaction of tert-butyl carbamate with acetic acid and a carbamimidoyl(phenyl)methyl derivative. The reaction conditions often require the use of a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the carbamate linkage. The reaction is usually carried out under mild conditions to prevent the decomposition of sensitive intermediates .
Industrial Production Methods
In an industrial setting, the production of this compound may involve a multi-step process that includes the preparation of intermediate compounds, followed by their coupling under controlled conditions. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
Acetic acid, tert-butyl N-[carbamimidoyl(phenyl)methyl]carbamate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Substitution reactions often involve reagents like halogens or nucleophiles under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols. Substitution reactions can result in a variety of substituted derivatives .
Mechanism of Action
The mechanism of action of acetic acid, tert-butyl N-[carbamimidoyl(phenyl)methyl]carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, alteration of signal transduction, or interaction with cellular components .
Comparison with Similar Compounds
Similar Compounds
- Acetic acid, tert-butyl N-[carbamimidoyl(4-trifluoromethyl)phenyl]methyl]carbamate
- Acetic acid, tert-butyl N-[carbamimidoyl(4-methyl)phenyl]methyl]carbamate
Uniqueness
Acetic acid, tert-butyl N-[carbamimidoyl(phenyl)methyl]carbamate is unique due to its specific combination of functional groups, which confer distinct reactivity and properties. Compared to similar compounds, it may exhibit different biological activities, stability, and reactivity under various conditions .
Properties
IUPAC Name |
acetic acid;tert-butyl N-(2-amino-2-imino-1-phenylethyl)carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O2.C2H4O2/c1-13(2,3)18-12(17)16-10(11(14)15)9-7-5-4-6-8-9;1-2(3)4/h4-8,10H,1-3H3,(H3,14,15)(H,16,17);1H3,(H,3,4) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MRADCUIDIAVUOO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)O.CC(C)(C)OC(=O)NC(C1=CC=CC=C1)C(=N)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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